

physical properties of Methyl 6-methoxy-1H-indazole-3-carboxylate

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Compound of Interest

Compound Name: Methyl 6-methoxy-1H-indazole-3-carboxylate

Cat. No.: B1420744

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An In-Depth Technical Guide to the Physical Properties of **Methyl 6-methoxy-1H-indazole-3-carboxylate**

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of **Methyl 6-methoxy-1H-indazole-3-carboxylate** (CAS No. 885278-53-5). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes available data with established scientific principles to offer a robust profile of the compound. We will delve into its chemical identity, thermal and solubility characteristics, and spectroscopic signature. Furthermore, this guide presents standardized, field-proven methodologies for the experimental determination of these properties, ensuring both scientific integrity and practical applicability. The narrative emphasizes the rationale behind experimental choices, providing a self-validating framework for laboratory investigation.

Chemical Identity and Structure

Methyl 6-methoxy-1H-indazole-3-carboxylate is a heterocyclic compound featuring an indazole core. The indazole scaffold is a key pharmacophore found in numerous biologically active molecules.^{[1][2]} The methoxy group at the 6-position and the methyl ester at the 3-position significantly influence the molecule's electronic properties, solubility, and potential for intermolecular interactions, making it a valuable intermediate in medicinal chemistry.^{[1][2]}

Caption: Molecular Structure of **Methyl 6-methoxy-1H-indazole-3-carboxylate**.

Table 1: Core Compound Identifiers

Property	Value	Source
IUPAC Name	Methyl 6-methoxy-1H-indazole-3-carboxylate	N/A
CAS Number	885278-53-5	
Molecular Formula	C ₁₀ H ₁₀ N ₂ O ₃	Derived

| Molecular Weight | 206.20 g/mol | |

Physical Properties

The physical properties of a compound are critical for its handling, formulation, and application in research and development.

Table 2: Summary of Physical Properties

Property	Value	Notes
Physical Form	Predicted to be an off-white to light yellow solid.	Based on analogous compounds like 6-Methoxy-1H-indazole-3-carboxylic acid.[1]
Melting Point	Data not available. Predicted to be in the range of 140-180 °C.	Analogy: Methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate melts at 141.3 °C. [3] The parent acid melts at a higher temperature.
Boiling Point	Data not available.	High melting point suggests decomposition before boiling at atmospheric pressure.
Solubility	Expected to be soluble in organic solvents like DMSO, DMF, and methanol; sparingly soluble in water.	The methyl ester group enhances solubility in organic media compared to the parent carboxylic acid.[2]

| Stability | Stable under standard laboratory conditions. Store in a cool, dry place away from light. | General recommendation for indazole derivatives.[2] |

Spectroscopic Profile

The spectroscopic profile provides a definitive fingerprint for compound identification and structural elucidation. While direct experimental spectra for this specific compound are not widely published, the expected shifts can be accurately predicted based on established principles and data from structurally similar indazoles.[4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR:** The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, the methoxy protons, the N-H proton, and the methyl ester protons. The aromatic protons will appear as doublets or multiplets in the range of δ 7.0-8.0 ppm. The methoxy group ($-\text{OCH}_3$) should present as a sharp singlet around δ 3.8-4.0 ppm.

The methyl ester ($-\text{COOCH}_3$) protons will also be a singlet, typically slightly downfield, around δ 3.9-4.1 ppm. The indazole N-H proton is expected to be a broad singlet at a higher chemical shift (>10 ppm), which is exchangeable with D_2O .

- ^{13}C NMR: The carbon NMR will show signals for the ten unique carbon atoms. The carbonyl carbon of the ester will be the most downfield signal, typically in the δ 160-165 ppm range. The aromatic carbons will resonate between δ 95-158 ppm, with the carbon attached to the methoxy group appearing at the higher end of this range. The methoxy and methyl ester carbons will appear as sharp signals around δ 52-56 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups.

- N-H Stretch: A broad absorption band is expected in the range of $3100\text{-}3400\text{ cm}^{-1}$ corresponding to the N-H stretching vibration of the indazole ring.
- C=O Stretch: A strong, sharp peak characteristic of the ester carbonyl group should appear around $1700\text{-}1725\text{ cm}^{-1}$.^[3]
- C-O Stretch: Absorptions for the C-O bonds of the ester and methoxy groups are expected in the $1050\text{-}1300\text{ cm}^{-1}$ region.
- C=C Aromatic Stretch: Multiple peaks in the $1450\text{-}1620\text{ cm}^{-1}$ range will correspond to the aromatic ring vibrations.

Experimental Methodologies

To ensure data integrity, standardized protocols must be employed. The following sections detail the methodologies for determining key physical and spectroscopic properties.

Protocol for Melting Point Determination

The melting point is a crucial indicator of purity.

Caption: Workflow for Melting Point Determination.

Causality and Trustworthiness:

- **Fine Powder:** Using a finely ground powder ensures uniform heat distribution, preventing inconsistencies in melting.
- **Slow Ramp Rate:** A slow temperature ramp near the melting point is critical for allowing the system to reach thermal equilibrium, providing an accurate reading. A fast ramp can lead to an artificially elevated and broad melting range.
- **Calibration:** The use of a calibrated apparatus against known standards is a cornerstone of a self-validating system, ensuring the trustworthiness of the obtained data.

Protocol for Spectroscopic Analysis

This protocol provides a general framework for acquiring high-quality NMR and IR data.

- **Sample Preparation (NMR):**
 - Accurately weigh 5-10 mg of the compound.
 - Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$) in a clean, dry NMR tube. The choice of solvent is critical; DMSO- d_6 is often preferred for indazoles as it can better solubilize the compound and allows for clear observation of the N-H proton.
 - Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if quantitative analysis or precise referencing is required.
- **NMR Data Acquisition:**
 - Record spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for 1H).^[4]
 - Acquire a standard 1H spectrum, followed by a ^{13}C spectrum. Further 2D experiments like COSY and HSQC can be performed for unambiguous signal assignment.
- **Sample Preparation (IR):**
 - For Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.

- Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.
- IR Data Acquisition:
 - Record the spectrum using an FTIR spectrometer.[7]
 - Collect a background spectrum of the empty sample holder (or pure KBr pellet) first, which is then automatically subtracted from the sample spectrum. Report peak positions in wavenumbers (cm^{-1}).

Safety and Handling

While a specific Safety Data Sheet (SDS) for **Methyl 6-methoxy-1H-indazole-3-carboxylate** is not readily available, data from related indazole compounds should be used to guide handling procedures.[8][9]

- Hazard Statements (Predicted): Based on analogous structures, the compound may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[8]
- Precautionary Measures:
 - Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[9]
 - Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[10]
 - Handling: Avoid creating dust. Wash hands thoroughly after handling.[9]
 - Storage: Store in a tightly sealed container in a cool, dry, and dark place to ensure stability.[2]

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